2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid is an organic compound with the molecular formula C11H11N3O2 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a 3,5-dimethyl-4H-1,2,4-triazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a suitable benzoic acid derivative. One common method is the condensation reaction between 3,5-dimethyl-1H-1,2,4-triazole and 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can produce various triazole derivatives .
Scientific Research Applications
2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-1,2,4-triazole: A precursor in the synthesis of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: A similar compound with a different substitution pattern on the triazole ring.
2-(3,4-dimethyl-1H-1,2,4-triazol-4-yl)benzoic acid: Another derivative with a different methyl substitution pattern.
Uniqueness
This compound is unique due to the specific positioning of the triazole ring and the methyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-12-13-8(2)14(7)10-6-4-3-5-9(10)11(15)16/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFUZPRUJIVZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.